molecular formula C25H53NO12 B609242 m-PEG15-amine CAS No. 80506-64-5

m-PEG15-amine

Cat. No.: B609242
CAS No.: 80506-64-5
M. Wt: 559.7 g/mol
InChI Key: MSKSQCLPULZWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-PEG15-amine is a PEG linker containing an amino group and 15 PEG units . It is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Molecular Structure Analysis

The molecular formula of this compound is C31H65NO15 . The InChI key is UHVDWBQHXMQETH-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . It can also react with carbonyl groups such as ketone and aldehyde under reductive amination conditions to form a C-N bond .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 691.9 . It is a reagent grade compound for research use only .

Scientific Research Applications

  • Green Chemistry Application : PEG serves as an inexpensive, non-toxic, and environmentally friendly reaction medium for conjugate addition reactions. This application is beneficial for chemical synthesis under mild conditions, avoiding the need for acid or base catalysts and enabling the recovery and reuse of PEG (Kumar et al., 2006).

  • CO2 Capture Technology : PEG additives in polymeric amines, such as poly(ethylenimine) (PEI), enhance the performance of materials for CO2 capture from ambient air. This application is critical for addressing environmental concerns related to CO2 emissions (Sakwa-Novak et al., 2015).

  • Drug-Polymer Conjugation : m-PEG15-amine is used to prepare immunomagnetic particles, enhancing the efficiency of antibodies conjugated to carboxy-magnetic beads. This has implications in drug targeting and bio-availability through drug-polymer conjugates (Banasik et al., 2018).

  • Enzyme Immobilization for Biosensors : PEG derivatives are used for immobilizing enzymes on biosensors, leading to high sensitivity and stability. This application is significant in the development of in vivo microelectrode biosensors (Vasylieva et al., 2011).

  • Biomedical Applications : PEG silane synthesized on iron oxide nanoparticles can be conjugated with cell targeting agents, facilitating applications in magnetic resonance imaging (MRI) and controlled drug delivery (Kohler et al., 2004).

  • Antifouling Coatings : PEG layers are used for antifouling coatings to reduce protein adsorption and improve biocompatibility. This application is relevant in the medical field for the development of more biocompatible materials (Flavel et al., 2013).

  • Hydroxy and Amine Functionalised Resin : PEG-based resin with hydroxy and amine functionalities has been developed, showing excellent swelling properties and stability in various solvents. This has potential applications in chemical synthesis and polymer science (Groth et al., 2000).

Mechanism of Action

Safety and Hazards

M-PEG15-amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

M-PEG15-amine is a promising compound in the field of targeted therapy drugs. It is used in the synthesis of PROTACs, which are emerging as a promising approach for the development of targeted therapy drugs .

Biochemical Analysis

Biochemical Properties

m-PEG12-amine is involved in several biochemical reactions due to its role as a PROTAC linker and ADC linker. As a PROTAC linker, it connects two different ligands, one for an E3 ubiquitin ligase and the other for a target protein, facilitating the degradation of the target protein via the ubiquitin-proteasome system . As an ADC linker, m-PEG12-amine is used to conjugate antibodies with drugs, enhancing the targeted delivery of therapeutic agents . The compound interacts with enzymes, proteins, and other biomolecules, forming stable conjugates that are essential for its function in biochemical reactions .

Cellular Effects

m-PEG12-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By facilitating the degradation of target proteins through the ubiquitin-proteasome system, m-PEG12-amine can modulate cell signaling pathways and alter gene expression patterns . Additionally, as an ADC linker, it enhances the targeted delivery of drugs to specific cells, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of m-PEG12-amine involves its role as a linker in PROTACs and ADCs. In PROTACs, m-PEG12-amine connects the ligand for an E3 ubiquitin ligase with the ligand for a target protein, promoting the ubiquitination and subsequent degradation of the target protein . In ADCs, m-PEG12-amine conjugates antibodies with drugs, enabling the targeted delivery of therapeutic agents to specific cells . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of m-PEG12-amine can change over time. The compound is generally stable under recommended storage conditions, but its stability and degradation can vary depending on the experimental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with m-PEG12-amine maintaining its activity over extended periods .

Dosage Effects in Animal Models

The effects of m-PEG12-amine vary with different dosages in animal models. At lower doses, the compound effectively facilitates the degradation of target proteins and the targeted delivery of drugs without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

m-PEG12-amine is involved in metabolic pathways related to the ubiquitin-proteasome system and drug metabolism. It interacts with enzymes and cofactors that facilitate the degradation of target proteins and the conjugation of antibodies with drugs . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, m-PEG12-amine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function . The targeted delivery of m-PEG12-amine-conjugated drugs to specific cells is a key aspect of its transport and distribution .

Subcellular Localization

m-PEG12-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the effective degradation of target proteins and the targeted delivery of drugs .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80506-64-5
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methoxypolyethylene glycol amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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